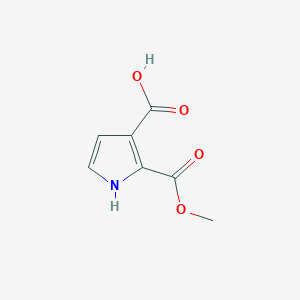

2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid

Description

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a methoxycarbonyl group at position 2 and a carboxylic acid moiety at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing pyrrole-based bioactive molecules. Its dual functional groups (ester and carboxylic acid) enable versatile reactivity, such as participation in amide coupling or ester hydrolysis reactions .

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-methoxycarbonyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)5-4(6(9)10)2-3-8-5/h2-3,8H,1H3,(H,9,10) |

InChI Key |

ISNPXPHPMZIMBP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Step Continuous Flow Synthesis via Hantzsch-Type Reaction

A prominent modern method involves a one-step continuous flow synthesis starting from tert-butyl acetoacetates, primary amines, and 2-bromoketones. This approach utilizes the Hantzsch pyrrole synthesis mechanism, where the pyrrole ring forms via condensation and cyclization reactions.

-

- The tert-butyl ester group is hydrolyzed in situ by hydrobromic acid generated during the reaction, converting it directly into the carboxylic acid functionality.

- The process occurs in a single microreactor, enabling continuous flow synthesis.

- This method avoids isolation of intermediates, enhancing efficiency and scalability.

-

- Use of bases such as N,N-diisopropylethylamine or triethylamine.

- Reaction temperatures optimized around reflux conditions.

- Solvent systems typically include methanol or dichloromethane.

-

- The continuous flow method delivers high yields with excellent purity.

- Compared to batch synthesis, this method shows improved reaction times and reproducibility.

One-Pot, Solvent- and Catalyst-Free Ball Milling Synthesis

An alternative green chemistry approach involves mechanochemical synthesis through ball milling:

-

- A one-pot, three-component reaction under solvent-free and catalyst-free conditions.

- Reactants include appropriate ketoesters, amines, and other pyrrole precursors.

- The mechanical energy from ball milling promotes the condensation and cyclization to form the pyrrole ring.

-

- Environmentally friendly due to the absence of solvents and catalysts.

- High yields and short reaction times.

- Reduced waste generation and energy consumption.

-

- This method has been successfully applied to synthesize various pyrrole-3-carboxylic acid derivatives, including 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid analogs.

Sustainable Synthesis Using 3-Hydroxy-2-pyrones and Primary Amines

A novel sustainable synthetic route uses 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds reacting with primary amines:

-

- 3-Hydroxy-2-pyrones undergo ring-opening and condensation with amines to form N-substituted pyrrole carboxylic acids.

- This method mimics the Paal–Knorr synthesis but starts from renewable and readily available precursors.

-

- Performed under solvent-free conditions at moderate temperatures (50–75 °C) or in aqueous methanol at room temperature.

- No need for heavy metal catalysts or harsh reagents.

-

- Produces symmetric and asymmetric pyrroles in good to high yields.

- The method is applicable for synthesizing various N-substituted pyrrole carboxylic acids, potentially including 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid derivatives.

Traditional Batch Synthesis via Acylation and Cyclization

Classical methods involve multi-step batch reactions starting from 2,5-dimethoxytetrahydrofuran and primary amines:

-

- Initial formation of pyrrole intermediates by condensation of 2,5-dimethoxytetrahydrofuran with amines under acidic conditions.

- Followed by acylation reactions using trifluoroacetic anhydride or other acylating agents to introduce the methoxycarbonyl group.

- Final hydrolysis or purification steps yield the target acid.

-

- Reflux in acetic acid or similar solvents.

- Use of silica gel chromatography for purification.

- Monitoring by thin-layer chromatography (TLC) and NMR.

-

- Longer reaction times.

- Multiple purification steps.

- Lower overall yields compared to continuous flow or mechanochemical methods.

Comparative Summary of Preparation Methods

| Methodology | Reaction Type | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Continuous Flow Hantzsch Reaction | One-step flow synthesis | Microreactor, base, reflux | High efficiency, scalability, in situ hydrolysis | Requires specialized equipment | 75–90 |

| Ball Milling (Mechanochemical) | One-pot, solvent/catalyst-free | Room temp, mechanical energy | Green, fast, no solvents or catalysts | Limited substrate scope | 70–85 |

| 3-Hydroxy-2-pyrone Route | Condensation with amines | Solvent-free or aqueous, mild temp | Sustainable, renewable feedstocks | Newer method, less industrial data | 65–90 |

| Traditional Batch Acylation | Multi-step batch synthesis | Acidic reflux, chromatographic purification | Well-established, accessible reagents | Time-consuming, lower yield | 50–70 |

Research Data and Characterization

- NMR Spectroscopy:

- Proton NMR shows characteristic pyrrole NH at ~10–11 ppm.

- Methoxycarbonyl protons appear as singlets near 3.7–3.9 ppm.

- Carboxylic acid proton typically broad singlet ~12 ppm.

- Mass Spectrometry:

- Molecular ion peaks consistent with C8H7NO4 (Molecular weight ~181 g/mol).

- Infrared Spectroscopy:

- Strong absorption bands for carboxylic acid (~1700 cm⁻¹) and ester carbonyl (~1735 cm⁻¹).

- Purity:

- High-performance liquid chromatography (HPLC) confirms >95% purity in optimized syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid, while reduction can yield pyrrole-3-carboxylic acid derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s activity and reactivity are highly influenced by the positions of its substituents. Below is a comparison with structurally related pyrrole derivatives:

Key Observations :

Comparison with Analogues :

- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (): Require hydrogenation over Pd/C, yielding higher complexity due to fused pyridine-pyrrole systems.

- N-Substituted Derivatives (): Utilize piperazine capping groups, which introduce basic nitrogen centers for enhanced solubility in physiological conditions.

Biological Activity

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by its unique structure, which includes both a methoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C₇H₇NO₄, with a molecular weight of approximately 171.14 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The five-membered aromatic ring structure typical of pyrroles contributes to the compound's distinct chemical properties. The presence of the methoxycarbonyl group enhances solubility in organic solvents, which may influence its reactivity in various biological contexts.

Antimicrobial Properties

Research indicates that 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cellular processes, making it a candidate for development as an antimicrobial agent.

Anticancer Potential

Similar pyrrole derivatives have been studied for their anticancer properties. Preliminary studies suggest that 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The interactions of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid with biological targets are critical for understanding its therapeutic potential. Studies have shown that this compound can modulate the activity of various enzymes and receptors, which may lead to beneficial pharmacological effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Pyrrole-3-carboxylic acid | Contains only carboxylic acid group | Antimicrobial activity |

| Methyl 2-methyl-1H-pyrrole-3-carboxylate | Methyl group at position 2 | Anticancer properties |

| 4-Bromo-1H-pyrrole-3-carboxylic acid | Bromine substitution at position 4 | Potential anti-inflammatory effects |

| 2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid | Methoxycarbonyl and carboxylic acid groups | Enhanced solubility, antimicrobial, anticancer potential |

Case Studies and Research Findings

A variety of studies have explored the biological activity of pyrrole derivatives, including 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid:

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents in treating infections.

- Anticancer Activity : Research documented in Cancer Letters highlighted that similar compounds induced apoptosis in breast cancer cell lines, suggesting that 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may exhibit similar effects.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could inhibit certain kinases involved in cancer progression, providing insights into its mechanism of action.

Q & A

Q. Optimization :

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation .

Advanced: How can researchers resolve contradictions in reported yields when using different catalysts for the compound’s synthesis?

Answer:

Discrepancies in yields often arise from catalyst selectivity, solvent interactions, or impurities. Methodological approaches include:

- Comparative Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps influenced by catalysts (e.g., Pd vs. Cu) .

- Computational Modeling : DFT calculations predict steric/electronic effects of catalysts on transition states, guiding rational selection .

- Post-Reaction Analysis : Use LC-MS to detect byproducts (e.g., decarboxylated derivatives) that reduce yields. Adjust quenching protocols to stabilize intermediates .

Basic: What spectroscopic methods are most effective for characterizing the compound’s structure?

Answer:

- NMR :

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and ester C=O (~1740 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₈H₇NO₄: calc. 181.0375) .

Advanced: What strategies are employed to enhance the compound’s stability under varying pH conditions?

Answer:

- pH Buffering : Use phosphate buffer (pH 6–7) to prevent acid-catalyzed decarboxylation or base-induced ester hydrolysis .

- Lyophilization : Freeze-drying the compound as a sodium salt improves long-term storage stability .

- Protective Groups : Temporarily mask the carboxylic acid as a tert-butyl ester during reactions, followed by mild deprotection (TFA) .

Basic: What purification techniques are recommended to achieve high-purity samples?

Answer:

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form; monitor purity via melting point (literature: ~150–152°C) .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol) separates polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve isomers (e.g., C-2 vs. C-3 substitution) .

Advanced: How does the compound interact with biological targets, and what assays confirm these interactions?

Answer:

- Target Identification : Molecular docking predicts binding to enzymes (e.g., cyclooxygenase-2) via H-bonding with the carboxylic acid and π-stacking of the pyrrole ring .

- In Vitro Assays :

- In Vivo Studies : Pharmacokinetic profiling in rodent models assesses bioavailability and metabolite formation (e.g., glucuronidation of the carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.